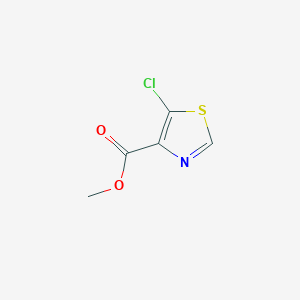

Methyl 5-chlorothiazole-4-carboxylate

Description

Overview of Thiazole (B1198619) Heterocycles in Synthetic Organic Chemistry

Thiazole is an aromatic five-membered heterocyclic compound containing one sulfur and one nitrogen atom. chemicalbook.comsigmaaldrich.com This ring system is a fundamental structural motif found in numerous natural products, including vitamin B1 (thiamine), and a wide array of synthetic compounds with diverse applications. nih.gov The aromaticity of the thiazole ring, conferred by the delocalization of pi-electrons, provides it with considerable stability.

In synthetic organic chemistry, thiazoles are prized for their versatile reactivity. The presence of heteroatoms and distinct carbon positions allows for a range of chemical transformations. The C2 position is notably acidic and can be deprotonated to form a nucleophile, while the ring can also undergo electrophilic substitution, typically at the C5 position, especially when activating groups are present. nih.gov The nitrogen atom imparts basic properties to the ring system. This multifaceted reactivity makes thiazoles essential building blocks in the synthesis of a variety of target molecules. nih.gov

Importance of Halogenated Thiazole Carboxylates as Versatile Synthetic Intermediates

The introduction of a halogen atom and a carboxylate group onto the thiazole ring dramatically enhances its utility as a synthetic intermediate. Halogens, such as chlorine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are key functionalities for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The carboxylate group, typically a methyl or ethyl ester, serves multiple purposes. It can act as a directing group, influencing the regioselectivity of further reactions on the thiazole ring. The ester can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or alcohols. This derivatization is a common strategy in the synthesis of pharmaceutical compounds. For instance, the conversion of a thiazole carboxylic acid to its acid chloride is a key step in the synthesis of various amide derivatives. nih.govresearchgate.net

Chemical Significance of Methyl 5-chlorothiazole-4-carboxylate in Advanced Synthetic Pathways

This compound is a bifunctional molecule that offers two distinct points for chemical modification. The chlorine atom at the C5 position is susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of substituents at this position. Simultaneously, the methyl carboxylate group at the C4 position can be readily transformed.

This dual reactivity makes this compound a strategic precursor in multi-step syntheses. For example, it can be envisioned as a starting material for the synthesis of polysubstituted thiazoles, where the chlorine is first replaced via a cross-coupling reaction, and the ester is subsequently modified to build a different part of the target molecule. While specific, detailed synthetic applications in the literature are not extensively documented in readily accessible sources, its structural motifs are present in various complex molecules investigated in medicinal chemistry. For example, derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their potential as anti-cancer agents. nih.govresearchgate.net The strategic placement of the chloro and carboxylate groups on the thiazole ring provides a reliable and predictable platform for constructing molecular diversity.

Compound Data Tables

The following tables provide a summary of the known and predicted properties of this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| Appearance | Light yellow to yellow solid (Predicted) |

| Boiling Point | 260.4 ± 20.0 °C (Predicted) chemicalbook.com |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | -1.48 ± 0.10 (Predicted) chemicalbook.com |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C chemicalbook.com |

Note: Most physical properties are predicted and have not been experimentally verified in available literature.

Spectroscopic Data

| Type | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| IR | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUGUIRVEVWZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Chlorothiazole 4 Carboxylate

Established Synthetic Pathways

Traditional methods for constructing the thiazole (B1198619) ring are foundational to the synthesis of Methyl 5-chlorothiazole-4-carboxylate. These routes typically build the heterocyclic core from acyclic precursors.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. chemicalbook.comsynarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.combepls.com To produce this compound, this method is adapted by using specific starting materials that contain the required chloro and methyl carboxylate functionalities.

The synthesis typically proceeds by reacting a thioamide, such as thioformamide, with a halogenated β-ketoester derivative. A plausible reactant is a methyl 2-chloro-3-oxobutanoate or a similar compound where the halogen and ester groups are correctly positioned to yield the desired substitution pattern on the thiazole ring after cyclization. The reaction mechanism involves initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen, followed by condensation and dehydration to form the aromatic thiazole ring.

Table 1: Key Components in Adapted Hantzsch Synthesis

| Component | Role | Example Precursor for Target Compound |

|---|---|---|

| α-Halocarbonyl | Provides C4 and C5 of the thiazole ring | Methyl 2-chloro-3-oxobutanoate |

The Hantzsch synthesis is a prime example of a broader class of condensation reactions used to form the thiazole ring. pharmaguideline.com These reactions are characterized by the joining of two or more molecules with the elimination of a small molecule, such as water. In the context of thiazole synthesis, the core principle is the reaction between a component containing a sulfur atom (a thiophile) and a component with appropriate electrophilic centers to facilitate ring closure.

A general strategy involves the condensation of thioamides with α-halocarbonyl compounds. slideshare.net Variations exist, but the fundamental bond formations remain consistent: the formation of a C-S bond and a C-N bond to construct the five-membered heterocyclic system. For instance, a process for a related compound, 4-methylthiazole-5-carboxylic acid, involves the cyclization of chloro acetylacetic ether with thioformamide, which is generated in situ from formamide (B127407) and phosphorus pentasulfide. google.com

An alternative strategy to directly forming the ester during ring construction is to synthesize the corresponding carboxylic acid, 5-chlorothiazole-4-carboxylic acid, and then perform an esterification reaction. This approach can be advantageous if the carboxylic acid intermediate is more readily accessible. Several standard methods can be employed for this transformation.

Fischer Esterification : This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically with heating. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.comlibretexts.org

Conversion to Acid Chloride : A highly effective two-step method involves first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 5-chlorothiazole-4-carbonyl chloride is then reacted with methanol to yield the final methyl ester product.

DCC/DMAP Coupling : For reactions under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is efficient at room temperature and helps to avoid the harsh conditions of acid catalysis. organic-chemistry.org

Table 2: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Reversible; requires excess alcohol or water removal. masterorganicchemistry.com |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Room temperature to reflux | High-yielding; proceeds via a highly reactive intermediate. nih.gov |

Advanced Synthetic Approaches

More modern synthetic strategies often focus on building upon an existing thiazole core or employing different types of reactions to construct the ring.

While less common than condensation methods for initial ring construction, nucleophilic substitution reactions are a key principle in the chemistry of thiazoles. pharmaguideline.com The thiazole ring positions C2, C4, and C5 can be susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comnumberanalytics.com A synthetic approach could involve a pre-formed thiazole ring bearing a suitable leaving group (e.g., a nitro or sulfonyl group) at the 5-position. A subsequent nucleophilic aromatic substitution (SNAr) reaction with a chloride source could then install the required chloro substituent. This strategy depends heavily on the activation of the thiazole ring towards nucleophilic attack.

A powerful and versatile advanced approach is the direct functionalization of a simpler, pre-existing thiazole molecule. rsc.orgnih.gov This method avoids the need to carry the desired functional groups through the ring-forming steps. For this compound, a logical pathway would be the chlorination of a Methyl thiazole-4-carboxylate precursor.

Calculations of π-electron density on the thiazole ring indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. chemicalbook.comwikipedia.org This inherent reactivity can be exploited to introduce the chlorine atom directly onto the desired position of the thiazole scaffold.

The reaction would proceed via an electrophilic aromatic substitution mechanism, where a chlorinating agent is used to functionalize the C5 position.

Table 3: Potential Reagents for C5-Chlorination of a Thiazole Scaffold

| Reagent | Name | Notes |

|---|---|---|

| NCS | N-Chlorosuccinimide | A common and relatively mild reagent for electrophilic chlorination. numberanalytics.com |

| SO₂Cl₂ | Sulfuryl chloride | A powerful chlorinating agent often used for aromatic systems. |

This functionalization approach offers significant flexibility and is often a preferred route in modern organic synthesis for creating libraries of related compounds. researchgate.net

Multi-Step Conversions from Readily Available Precursors

A plausible and efficient multi-step synthetic route to this compound can be conceptualized starting from simple and commercially available reagents. One common and versatile approach for the formation of the thiazole ring is the Hantzsch thiazole synthesis. mdpi.comrsc.org This methodology typically involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide or thiourea.

A potential synthetic pathway can be outlined as follows:

Preparation of a Key Intermediate: The synthesis can commence with the reaction of a suitable β-ketoester with a chlorinating agent to introduce the chlorine atom at the α-position.

Thiazole Ring Formation: The resulting α-chloro-β-ketoester can then undergo cyclocondensation with a thioamide, such as thioformamide, to construct the thiazole ring.

Esterification: If the synthesis starts with a different ester group or the carboxylic acid, a final esterification step with methanol would be necessary to obtain the desired methyl ester.

An alternative strategy involves the direct chlorination of a pre-formed thiazole-4-carboxylate ester. However, controlling the regioselectivity of the chlorination can be challenging.

A one-pot synthesis approach, which simplifies the process by avoiding the isolation of intermediates, has been reported for similar substituted thiazoles. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate can be achieved in a "one-pot" two-step reaction involving bromination and cyclization. google.com A similar strategy could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound to ensure high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalysts, and the stoichiometry of the reactants.

For the Hantzsch thiazole synthesis, the reaction conditions can significantly influence the outcome. The choice of solvent can affect the solubility of the reactants and intermediates, thereby impacting the reaction rate and yield. Solvents such as ethanol (B145695) are commonly employed for this type of condensation. google.com The reaction temperature is another crucial factor; while elevated temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts.

Catalysts can also play a significant role in improving the efficiency of the synthesis. For instance, the use of silica-supported tungstosilisic acid has been reported as a reusable and environmentally benign catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com

The purification of the final product is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include recrystallization, column chromatography, and distillation. The choice of the purification method depends on the physical properties of this compound and the nature of the impurities.

The following table summarizes key parameters that are typically optimized in the synthesis of substituted thiazoles:

| Parameter | Variable | Desired Outcome |

| Solvent | Polarity, aprotic/protic | Improved solubility of reactants, enhanced reaction rate |

| Temperature | Varies (e.g., room temp. to reflux) | Increased reaction rate, minimized byproduct formation |

| Catalyst | Acidic, basic, or heterogeneous | Accelerated reaction, improved selectivity |

| Reactant Ratio | Stoichiometric or excess of one reactant | Complete conversion of the limiting reactant |

| Reaction Time | Monitored by TLC or HPLC | Maximization of product formation |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity, suitable for further applications in chemical research and development.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring is generally considered an electron-deficient aromatic system, which can make electrophilic aromatic substitution challenging compared to electron-rich rings like benzene. The reactivity of the thiazole ring is position-dependent; the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich in an unsubstituted thiazole. pharmaguideline.com Electrophilic attack, such as halogenation and sulfonation, typically occurs at the C5 position, provided it is unsubstituted. pharmaguideline.com

In the case of Methyl 5-chlorothiazole-4-carboxylate, the C5 position is already occupied by a chlorine atom. Furthermore, the presence of two electron-withdrawing groups—the chloro group at C5 and the methyl carboxylate group at C4—further deactivates the ring towards electrophilic attack. The C2 position, being the most electron-deficient, is particularly resistant to attack by electrophiles. pharmaguideline.com However, reactions at the C2 position can be facilitated by prior deprotonation with strong bases like organolithium compounds, which generates a potent nucleophilic center at C2 that can then react with various electrophiles. pharmaguideline.comwikipedia.org

| Position on Thiazole Ring | Electronic Nature (unsubstituted) | Susceptibility to Electrophilic Attack | Notes for this compound |

| C2 | Most electron-deficient pharmaguideline.com | Low | Highly deactivated. Reaction may proceed via deprotonation. pharmaguideline.comwikipedia.org |

| C4 | Almost neutral pharmaguideline.com | Low | Substituted with an electron-withdrawing carboxylate group. |

| C5 | Slightly electron-rich pharmaguideline.com | High (if unsubstituted) pharmaguideline.com | Substituted with a chloro group, blocking this position. |

Nucleophilic Aromatic Substitution Reactions of the Chloro-substituent

The presence of a halogen on an electron-deficient aromatic ring, such as the thiazole ring in this compound, renders it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity is significantly enhanced by the presence of the ring's "aza" nitrogen, which stabilizes the negative charge in the intermediate Meisenheimer complex through inductive and mesomeric effects. pharmaguideline.comnih.gov The electron-withdrawing ester group at the adjacent C4 position further activates the C5 chloro-substituent for displacement by nucleophiles.

This reaction mechanism allows for the substitution of the chlorine atom by a variety of nucleophiles, leading to a diverse range of 5-substituted thiazole derivatives. pharmaguideline.com

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH3) | 5-alkoxy-thiazole derivative |

| Thiolates | Sodium thiomethoxide (NaSCH3) | 5-(methylthio)-thiazole derivative |

| Amines | Ammonia (B1221849) (NH3), primary/secondary amines | 5-amino-thiazole derivative |

Reactions Involving the Ester Functionality

The methyl ester group at the C4 position is a key site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids, amides, other esters, aldehydes, and alcohols.

The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 5-chlorothiazole-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uk The reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid and methanol (B129727). chemguide.co.ukyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). libretexts.org The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. mnstate.edu Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.ukmnstate.edu

| Condition | Catalyst/Reagent | Key Feature | Final Product (after workup) |

| Acidic | Dilute H2SO4 or HCl | Reversible equilibrium chemguide.co.uk | 5-chlorothiazole-4-carboxylic acid |

| Basic | NaOH or KOH | Irreversible (goes to completion) chemguide.co.uklibretexts.org | 5-chlorothiazole-4-carboxylic acid |

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this reaction allows for the exchange of the methyl group for other alkyl or aryl groups. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., H2SO4), the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification : A catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), is used. The reaction proceeds through a nucleophilic addition-elimination pathway at the carbonyl carbon. masterorganicchemistry.com

The ester functionality can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to primary alcohols. libretexts.org In this case, this compound would be reduced to (5-chloro-thiazol-4-yl)methanol. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters but can be used in combination with additives like AlCl3 or in specific solvent systems. google.comorganic-chemistry.org

Reduction to Aldehydes : The partial reduction of an ester to an aldehyde requires the use of milder, more sterically hindered reducing agents that react with the ester but not with the resulting aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org This would convert this compound into 5-chlorothiazole-4-carbaldehyde.

| Target Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH4) libretexts.org | Ethereal solvent (e.g., THF, diethyl ether) |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) libretexts.org | Low temperature (-78 °C) libretexts.org |

Reactivity of the Thiazole Nitrogen Atom

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, making it a basic and nucleophilic center.

Protonation : As a base, the thiazole nitrogen can be readily protonated by acids. pharmaguideline.com The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base. wikipedia.org

Alkylation : The nitrogen atom can react with alkyl halides in an SN2 reaction to form N-alkylated thiazolium salts. pharmaguideline.comwikipedia.org These salts are resonance-stabilized cations. pharmaguideline.com The quaternization of the ring nitrogen increases the electron-deficient character of the ring, which can, for example, increase the acidity of the C2-hydrogen. pharmaguideline.com

N-Oxidation : The thiazole nitrogen can be oxidized to form an aromatic thiazole N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid. wikipedia.org Such N-oxides can be useful intermediates in synthesis. wikipedia.org

Radical Reactions and Their Synthetic Utility

The inherent electron-deficient nature of the thiazole ring in this compound, accentuated by the presence of both a chloro and a methyl carboxylate group, makes it a suitable candidate for radical C-H functionalization, particularly through Minisci-type reactions. nih.govrsc.orgscispace.com These reactions involve the addition of a nucleophilic carbon-centered radical to the protonated, and thus more electron-poor, heterocyclic ring. princeton.edu

The regioselectivity of radical attack on substituted thiazoles is a critical aspect of their synthetic utility. For electron-deficient thiazoles, the C2-position is generally the most electrophilic and, therefore, the most susceptible to attack by nucleophilic radicals. nih.gov The presence of electron-withdrawing groups at the C4 and C5 positions, as in this compound, further deactivates the ring towards electrophilic substitution but enhances its reactivity in radical additions.

Recent advancements in photoredox catalysis have provided milder and more efficient methods for generating the requisite radical species for Minisci-type reactions. rsc.orgrsc.org These methods often utilize visible light to initiate the formation of alkyl or acyl radicals from a variety of precursors, which can then engage with the heterocyclic substrate. rsc.org

A significant body of research has focused on the radical functionalization of benzothiazoles, which share structural similarities with thiazoles and provide insights into their reactivity. For instance, visible-light-mediated alkylation and acylation of benzothiazoles have been achieved without the need for an external photocatalyst, highlighting the potential for direct excitation of the heterocyclic core or the formation of an electron donor-acceptor (EDA) complex to initiate the radical process. rsc.orgbohrium.com

While specific documented examples of radical reactions directly on this compound are not extensively reported in the reviewed literature, the general principles derived from studies on related electron-deficient thiazoles and other azoles provide a strong basis for predicting its reactivity and synthetic potential in this area. rsc.orgrsc.org The synthetic utility lies in the ability to introduce a wide range of alkyl and acyl groups at the C2-position, thereby enabling the rapid diversification of this important heterocyclic scaffold for various applications, including drug discovery. science.gov

Below is a table summarizing potential radical reaction approaches applicable to this compound based on analogous systems.

| Reaction Type | Radical Precursor | Catalyst/Conditions | Potential Product |

| Minisci-type Alkylation | Carboxylic Acids | AgNO₃, K₂S₂O₈ | 2-Alkyl-5-chlorothiazole-4-carboxylate |

| Photocatalytic Alkylation | N-Hydroxyphthalimide esters | Organic Dye (photocatalyst), Visible Light | 2-Alkyl-5-chlorothiazole-4-carboxylate |

| Minisci-type Acylation | α-Keto Acids | AgNO₃, (NH₄)₂S₂O₈ | 2-Acyl-5-chlorothiazole-4-carboxylate |

| Photocatalyst-free Acylation | Acyl-substituted Hantzsch esters | BF₃·Et₂O, Na₂S₂O₈, Visible Light | 2-Acyl-5-chlorothiazole-4-carboxylate |

Synthesis and Characterization of Derivatives and Analogues

Thiazole-4-carboxylic Acid Derivatives via Hydrolysis

The hydrolysis of the methyl ester in Methyl 5-chlorothiazole-4-carboxylate to its corresponding carboxylic acid, 5-chlorothiazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. A general method involves the use of a sodium hydroxide (B78521) solution to facilitate the saponification of the ester.

A plausible synthetic route, adapted from the hydrolysis of similar thiazole (B1198619) esters, involves dissolving the this compound in a suitable solvent mixture, such as water and an organic solvent, and then adding a strong base like sodium hydroxide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified to precipitate the carboxylic acid, which can then be isolated by filtration.

For instance, a patented process for the preparation of 4-methylthiazole-5-carboxylic acid describes a hydrolysis step where the corresponding ester is treated with a sodium hydroxide solution at temperatures ranging from 40 to 100 °C. google.com This process results in a high yield of the carboxylic acid upon acidification. google.com A similar protocol would be applicable to this compound.

Table 1: Representative Hydrolysis Reaction

| Starting Material | Reagents | Product | Yield |

| This compound | 1. NaOH (aq) 2. HCl (aq) | 5-Chlorothiazole-4-carboxylic acid | High (expected) |

Halogenated Derivatives and Analogues (e.g., Bromo-substituted variants)

The synthesis of halogenated derivatives of this compound can be approached through various synthetic strategies. While direct bromination of the thiazole ring at a specific position can be challenging due to the directing effects of the existing substituents, the synthesis of bromo-substituted analogues can be achieved by starting from different precursors.

For example, the compound Methyl 5-bromothiazole-4-carboxylate is a known analogue. Its synthesis would likely follow a pathway where the bromine atom is incorporated prior to or during the formation of the thiazole ring. General methods for the synthesis of brominated thiazoles often involve sequential bromination and debromination steps of the thiazole core, or the use of brominated building blocks in a Hantzsch-type thiazole synthesis.

While a direct conversion from this compound to a bromo-substituted variant is not prominently described, the chemical literature provides methods for the synthesis of various bromothiazoles which could be adapted to produce analogues of the target compound.

Amide and Hydrazide Derivatives of the Carboxylate Moiety

The carboxylate group of this compound is a prime site for modification to produce amide and hydrazide derivatives. These transformations are typically carried out by reacting the corresponding carboxylic acid or its activated form (like an acid chloride) with an amine or hydrazine (B178648).

The synthesis of hydrazide derivatives has been reported for a closely related compound, 5-chloro-3-methylisothiazole-4-carboxylic acid. In this process, the carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate (B1144303) to yield the desired hydrazide. nih.gov This methodology can be directly applied to 5-chlorothiazole-4-carboxylic acid, which is obtained from the hydrolysis of this compound.

The resulting 5-chlorothiazole-4-carbohydrazide can be further reacted with various aldehydes or ketones to produce a range of N'-substituted hydrazide derivatives. nih.gov These reactions are typically carried out in a solvent like ethanol (B145695) under reflux. nih.gov

Table 2: Synthesis of Hydrazide Derivatives

| Starting Material | Reagents | Intermediate/Product |

| 5-Chlorothiazole-4-carboxylic acid | 1. SOCl₂ 2. Hydrazine hydrate | 5-Chlorothiazole-4-carbohydrazide |

| 5-Chlorothiazole-4-carbohydrazide | Aldehyde/Ketone, Ethanol | N'-substituted 5-chlorothiazole-4-carbohydrazide |

Similarly, amide derivatives can be synthesized by reacting the acid chloride of 5-chlorothiazole-4-carboxylic acid with a variety of primary or secondary amines. General methods for amide synthesis often employ coupling agents to facilitate the reaction between a carboxylic acid and an amine. nih.gov

Stereochemical Aspects in Derivative Synthesis

The introduction of stereocenters in the derivatives of this compound would primarily occur when substituents with chiral centers are introduced, for example, during the formation of amide or ester derivatives with chiral amines or alcohols. The synthesis of such derivatives would result in diastereomers if the chiral reagent is not enantiomerically pure.

Currently, there is a lack of specific literature detailing the stereochemical aspects of derivatives synthesized directly from this compound. However, in the broader context of thiazole chemistry, stereoselective syntheses are employed when biological activity is dependent on a specific stereoisomer. For any new chiral derivative of this compound, the stereochemistry would need to be carefully controlled and characterized using techniques such as chiral chromatography and polarimetry.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The structural framework of Methyl 5-chlorothiazole-4-carboxylate is ideally suited for the synthesis of more complex heterocyclic systems. The thiazole (B1198619) ring itself is a common motif in numerous biologically active compounds, and the chloro and ester functionalities act as synthetic handles to build fused or linked heterocyclic structures. beilstein-journals.orglifechemicals.com

This compound is a strategic starting material for the synthesis of fused nitrogen-containing heterocycles, particularly thiazolopyrimidines. These bicyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthetic strategy typically involves the initial conversion of the 5-chloro group to an amino group, followed by cyclization with a suitable three-carbon electrophile.

One established route to thiazolo[3,2-a]pyrimidines involves the reaction of a 2-aminothiazole (B372263) derivative with reagents like diethyl malonate or ethyl acetoacetate. mdpi.com While the subject compound is a 4-carboxy-5-chlorothiazole, a plausible and effective pathway involves the nucleophilic substitution of the chlorine atom with an amine, followed by manipulation of the ester group and subsequent cyclization to form the fused pyrimidine (B1678525) ring. For instance, reaction with ammonia (B1221849) or a primary amine would yield an aminothiazole intermediate. This intermediate can then undergo condensation reactions to form the pyrimidine ring. For example, reacting an aminothiazole with acetic anhydride (B1165640) can lead to the formation of a thiazolopyrimidine. scilit.com

The general synthetic approach is outlined in the table below:

| Step | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | Ammonia or Primary Amine | Methyl 5-aminothiazole-4-carboxylate derivative | Nucleophilic Aromatic Substitution |

| 2 | Michael Acceptor (e.g., DMAD) | Fused Thiazolo[3,2-a]pyrimidine | Cyclocondensation |

| 3 | Aldehyde/Acetic Anhydride | Fused Thiazolopyrimidine | Condensation/Cyclization |

This table outlines proposed synthetic transformations based on established thiazole chemistry.

The thiazole core of this compound inherently contains a sulfur atom, making it a natural precursor for more elaborate sulfur-containing heterocycles. The reactivity of the C5-chloro group allows for the introduction of additional sulfur functionalities, which can then be used to construct new rings.

Sulfur compounds are known to be potent nucleophiles. libretexts.org Consequently, the chlorine atom at the 5-position can be readily displaced by various sulfur nucleophiles in nucleophilic substitution reactions. rsc.org For example, reaction with sodium thiophenoxide would yield a 5-phenylthio-substituted thiazole. This thioether could then undergo further transformations, such as intramolecular cyclization, to form fused thia-heterocycles. Similarly, reaction with sodium hydrosulfide (B80085) could introduce a thiol group, a versatile handle for synthesizing a range of sulfur-containing compounds. researchgate.net

Utility in Complex Molecule Construction

The distinct reactivity of the chloro and ester groups on the thiazole ring allows for the stepwise and controlled introduction of various functionalities. This makes this compound an excellent scaffold for building polyfunctionalized organic molecules and for integration into the synthetic routes of complex natural products.

The synthesis of polyfunctionalized molecules from this compound can be achieved by leveraging the orthogonal reactivity of its functional groups. The methyl ester at the C4 position can be readily converted into other functional groups without affecting the chloro group at C5, and vice versa.

Common transformations of the ester group include:

Hydrolysis: Treatment with a base like lithium hydroxide (B78521) converts the ester to a carboxylic acid. libretexts.org

Amidation: Reaction with amines, often facilitated by coupling agents like EDC-HOBt, yields carboxamides. researchgate.net

Reduction: Using reducing agents can convert the ester to a primary alcohol (hydroxymethyl group).

The chloro group at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of carbon, nitrogen, oxygen, or sulfur substituents. By performing these reactions sequentially, a diverse array of functional groups can be installed on the thiazole core. For example, the ester could first be converted to a specific amide, followed by a Suzuki or Stille coupling reaction at the C5 position to introduce a new carbon-carbon bond, resulting in a highly decorated and polyfunctionalized thiazole derivative.

The thiazole motif is a key structural component in a wide range of natural products, particularly those isolated from marine organisms, which often exhibit potent biological activities. mdpi.comnih.gov These natural products include complex linear and cyclic peptides like didmolamides and dolastatins. mdpi.com The total synthesis of these molecules often relies on the use of pre-functionalized, optically pure thiazole-containing amino acid building blocks. researchgate.net

This compound serves as an excellent starting point for the preparation of such advanced building blocks. The ester group can be elaborated into the amino acid portion, while the chloro group allows for the introduction of side chains or linking points necessary for incorporation into the larger natural product structure. Although direct use in a completed total synthesis is not widely documented, its structure represents a strategic platform for creating the specific thiazole fragments required for these complex synthetic endeavors.

Precursor in Pharmaceutical Research Synthesis (Focus on synthetic pathways, not drug efficacy or trials)

In pharmaceutical research, the thiazole ring is considered a "privileged scaffold" due to its presence in numerous approved drugs. lifechemicals.com this compound is a valuable precursor for synthesizing novel compounds for biological screening, particularly in the search for new anticancer agents. mdpi.comnih.govresearchgate.net The synthetic pathways often focus on the modification of the carboxylate group to generate libraries of related compounds.

A well-documented synthetic route involves the conversion of the methyl ester to a carbohydrazide (B1668358). This transformation is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). The resulting 5-chloro-thiazole-4-carbohydrazide is a key intermediate that can be further derivatized. mdpi.comnih.gov For example, condensation of the carbohydrazide with various aldehydes or ketones yields N'-substituted hydrazone derivatives (Schiff bases). This pathway allows for the systematic variation of the substituent (R group), which is a common strategy in medicinal chemistry to explore structure-activity relationships.

A representative synthetic scheme is shown below:

| Precursor | Reagent | Intermediate | Reagent | Final Product Class |

| This compound | Hydrazine Hydrate (NH₂NH₂) | 5-chlorothiazole-4-carbohydrazide | Aldehyde (R-CHO) | N'-[(E)-R-methylidene]-5-chlorothiazole-4-carbohydrazide |

This table illustrates a synthetic pathway analogous to that used for isothiazole (B42339) derivatives with antiproliferative activity. mdpi.comnih.gov

Another common synthetic approach is the conversion of the ester into various amides. The corresponding carboxylic acid (obtained via hydrolysis) can be activated and coupled with a wide range of primary or secondary amines to produce a library of thiazole-5-carboxamides, which have been investigated for antimicrobial and anticancer properties. researchgate.netnih.gov

Role in the Synthesis of Thiazole-Based Scaffolds for Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. This compound acts as a versatile building block for creating libraries of thiazole derivatives, which are then screened for potential therapeutic activities. The chlorine and ester functionalities on the ring are key reaction handles for molecular elaboration.

Although specific, named drug candidates synthesized directly from this compound are not extensively detailed in publicly accessible research, the synthetic strategies employed for analogous thiazole-5-carboxamides illustrate its potential utility. For instance, the synthesis of various N-substituted thiazole-5-carboxamide (B1230067) derivatives often involves the initial creation of a core thiazole ester. These derivatives are then evaluated for a range of biological activities, including antimicrobial and anticancer properties. The general synthetic approach would involve the functionalization of the thiazole ring, where the chloro- and carboxylate- groups of this compound would direct the synthetic pathway toward novel scaffolds.

Table 1: Potential Synthetic Transformations for Drug Scaffolds

| Functional Group | Potential Reaction | Resulting Moiety | Application in Drug Discovery |

|---|---|---|---|

| C4-Methyl Carboxylate | Amidation | Carboxamide | Introduction of diverse side chains to explore structure-activity relationships (SAR) for receptor binding. |

| C4-Methyl Carboxylate | Reduction | Hydroxymethyl | Serves as a precursor for further oxidation to an aldehyde or for etherification to link to other molecular fragments. |

| C5-Chloro | Nucleophilic Substitution | Amine, Ether, Thioether | Attachment of various functional groups to modulate physicochemical properties like solubility and cell permeability. |

The reactivity of the chlorine atom at the 5-position and the ester at the 4-position allows for sequential or orthogonal chemical modifications, enabling the systematic development of compound libraries for high-throughput screening.

Contribution to Agrochemical Synthesis

In the realm of agrochemical research, thiazole and isothiazole derivatives are crucial components in the design of modern fungicides, herbicides, and insecticides. The structural features of this compound make it an attractive precursor for molecules intended for crop protection. The development of novel pesticides often involves combining known active fragments (toxophores) to create new compounds with improved efficacy or a different spectrum of activity.

Research into new fungicidal compounds has explored the synthesis of molecules that combine fragments from known plant resistance activators, such as those containing 1,2,3-thiadiazole (B1210528) or isothiazole rings, with other bioactive moieties. For example, novel N-acyl-N-arylalanines have been developed by incorporating a 3,4-dichloroisothiazol-5-ylcarbonyl fragment. While this example does not directly use this compound, it highlights the synthetic strategy within the agrochemical industry of using halogenated thiazole and isothiazole carboxylic acid derivatives as key building blocks.

Similarly, the synthesis of novel herbicides has involved creating complex thiazole-containing structures, such as 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides, which are designed to inhibit specific plant enzymes. The synthesis of such molecules requires versatile thiazole-based starting materials that can be readily functionalized. This compound, with its two distinct reactive sites, fits this profile and is a valuable intermediate for generating novel agrochemical candidates.

Table 2: Application of Thiazole Derivatives in Agrochemicals

| Agrochemical Class | Target | Role of Thiazole Moiety |

|---|---|---|

| Fungicides | Fungal enzymes (e.g., sterol 14α-demethylase) | Forms the core scaffold, with substituents dictating target specificity and potency. |

| Herbicides | Plant enzymes (e.g., D1 protease) | Acts as a key structural element for binding to the active site of the target enzyme. |

The presence of the chloro-substituent in this compound is particularly significant in agrochemical design, as halogen atoms can enhance the biological activity and metabolic stability of the final product.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, including the connectivity of atoms and the steric relationships between them. For Methyl 5-chlorothiazole-4-carboxylate, ¹H and ¹³C NMR are the primary methods, supplemented by advanced 2D techniques for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, two distinct signals are expected. The proton on the thiazole (B1198619) ring (H-2) is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, as well as the chlorine and carboxylate groups. The second signal corresponds to the methyl protons (-OCH₃) of the ester group. This signal will also be a singlet, typically found further upfield, integrating to three protons. The precise chemical shifts are dependent on the solvent used for analysis.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (thiazole ring) | 8.0 - 9.0 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected:

C=O (carbonyl carbon): This carbon from the ester group is typically the most deshielded, appearing at the lowest field.

C-2 (thiazole ring): The carbon atom situated between the nitrogen and sulfur atoms.

C-4 (thiazole ring): The carbon to which the carboxylate group is attached.

C-5 (thiazole ring): The carbon atom bonded to the chlorine atom.

-OCH₃ (methyl carbon): The carbon of the methyl ester group, which is usually the most shielded and appears at the highest field.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 160 - 170 |

| C-2 (thiazole) | 145 - 155 |

| C-4 (thiazole) | 125 - 135 |

| C-5 (thiazole) | 140 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since there is only one ring proton and the methyl protons are isolated, no cross-peaks are expected, confirming their isolated nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the H-2 proton and the C-2 carbon, and between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-2 proton to C-4 and C-5, and the methyl protons to the carbonyl carbon (C=O). These correlations are crucial for confirming the substitution pattern on the thiazole ring.

Advanced NMR Techniques (e.g., DEPT, INEPT)

Advanced 1D NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to differentiate between carbon types (CH, CH₂, CH₃, and quaternary carbons). A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. For this compound, this would help to definitively identify the CH (C-2) and CH₃ carbons.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the thiazole ring.

Interactive Data Table: Predicted EI-MS Fragmentation

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M - 31]⁺ | Loss of ·OCH₃ |

This comprehensive spectroscopic analysis provides a robust and detailed confirmation of the chemical structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. nih.govicm.edu.pl The most prominent feature would be the strong absorption from the ester carbonyl group (C=O). Other key signals would arise from C-H, C-O, C-Cl, and the vibrations of the thiazole ring. libretexts.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3100 | C-H stretch | Thiazole ring | Medium-Weak |

| ~2950 | C-H stretch | Methyl group (-CH₃) | Medium-Weak |

| 1720-1740 | C=O stretch | Ester carbonyl | Strong |

| ~1550 | C=N stretch | Thiazole ring | Medium |

| 1200-1300 | C-O stretch | Ester | Strong |

| 700-800 | C-Cl stretch | Chloro group | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The parts of a molecule that absorb light in this region are known as chromophores.

In this compound, the chromophore is the substituted thiazole ring system, which contains π-electrons that can be excited to higher energy levels. icm.edu.pl The presence of the ester group conjugated with the ring can influence the wavelength of maximum absorption (λmax). Isothiazole (B42339) derivatives have been reported to show a λmax around 286 nm. mdpi.com Therefore, it is expected that this compound will exhibit significant absorption in the UV region, likely between 250 and 300 nm, corresponding to π → π* electronic transitions within the heterocyclic aromatic system. nih.govlibretexts.org The exact λmax and molar absorptivity (ε) would be determined experimentally by recording the spectrum in a suitable solvent like ethanol (B145695) or acetonitrile (B52724).

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique involves directing X-rays onto a single crystal of the material. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise positions of every atom in the crystal lattice.

If a suitable single crystal of this compound were obtained, X-ray crystallography would provide unambiguous confirmation of its structure. sigmaaldrich.com The resulting data would include:

Precise Bond Lengths and Angles: Confirming the geometry of the thiazole ring and the ester group.

Molecular Conformation: Determining the orientation of the methyl ester relative to the plane of the thiazole ring.

Crystal Packing and Intermolecular Interactions: Revealing how the molecules are arranged in the solid state, including any potential hydrogen bonding, π-stacking, or halogen interactions.

Unit Cell Parameters: Defining the dimensions and symmetry of the crystal, such as the crystal system (e.g., monoclinic, orthorhombic) and space group. researchgate.netmdpi.com

This technique provides the most complete structural information possible for a molecule in its solid state.

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, LC-MS/MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and quantifying the amount of a specific analyte. When coupled with spectroscopic detectors, they provide a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, where it would be separated from other components based on its boiling point and polarity on a capillary column and subsequently identified by its mass spectrum. jmchemsci.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the separation, identification, and quantification of compounds. A typical method for analyzing this compound would involve reversed-phase HPLC. nih.gov The compound would be separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase (e.g., a mixture of acetonitrile and water). Detection is commonly achieved using a UV detector set to the compound's λmax.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for highly sensitive and selective quantification of compounds in complex matrices like biological fluids or environmental samples. bmuv.detsu.edu The compound is first separated by HPLC and then detected by a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and a characteristic product ion is monitored, LC-MS/MS provides exceptional specificity and low limits of detection. researchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis (at λmax) |

| GC-MS | DB-5 or similar | Helium | Mass Spectrometry (Scan or SIM mode) |

| LC-MS/MS | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | Tandem MS (MRM mode) |

| Compound Name |

|---|

| This compound |

| Methyl 2-chlorothiazole-5-carboxylate |

Separation and Purity Assessment

The isolation and purification of this compound, followed by a stringent assessment of its purity, are foundational steps in its characterization. A variety of chromatographic and spectroscopic methods are employed to achieve a high degree of purity and to verify it quantitatively.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of thiazole derivatives. ijpsm.com For this compound, a reversed-phase method is typically effective. This involves using a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, often a mixture of acetonitrile and water or methanol (B129727) and a buffer. researchgate.net Detection is commonly performed using a UV detector, as the thiazole ring exhibits absorbance in the UV spectrum, with a typical detection wavelength around 225-270 nm. ijpsm.comresearchgate.net The purity is determined by calculating the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. The method's high resolution allows for the separation of the main compound from volatile impurities. The percentage purity is calculated based on the relative peak areas in the resulting chromatogram.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of purification, such as during crystallization or column chromatography. By comparing the sample's retention factor (Rf) to that of a reference standard, a preliminary assessment of purity can be made.

Beyond chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable not only for structural confirmation but also for purity assessment. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for a precise determination of purity against a certified internal standard.

| Technique | Typical Conditions/Parameters | Purpose | Reference |

|---|---|---|---|

| HPLC | Column: Reversed-Phase C18 Mobile Phase: Acetonitrile/Water or Methanol/Buffer gradient Detector: UV at 225-270 nm | Quantitative purity determination, Separation from non-volatile impurities | researchgate.net |

| GC-FID | Column: Capillary column (e.g., DB-5) Carrier Gas: Helium or Nitrogen Detector: Flame Ionization Detector (FID) | Quantitative purity analysis, Separation of volatile impurities | sdstate.edu |

| TLC | Stationary Phase: Silica gel plate Mobile Phase: Hexane/Ethyl Acetate mixture | Qualitative purity check, Reaction monitoring | researchgate.net |

| NMR | Spectra: ¹H, ¹³C Solvent: CDCl₃ or DMSO-d₆ | Structural confirmation, Detection of structural isomer impurities |

Impurity Profiling and Characterization

Impurity profiling is the identification and quantification of all potential and actual impurities present in a substance. beilstein-journals.org These impurities can originate from various sources, including starting materials, intermediates, side reactions during synthesis, or degradation. nih.gov The Hantzsch thiazole synthesis, a common route for such compounds, can lead to various process-related impurities and isomers. encyclopedia.pubijper.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying volatile and semi-volatile impurities. sdstate.edu GC separates the individual components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which acts as a molecular fingerprint, allowing for structural elucidation. uah.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for less volatile or thermally labile impurities. beilstein-journals.org Similar to GC-MS, it separates components chromatographically before they are detected and identified by mass spectrometry. This technique is particularly useful for identifying degradation products or residual starting materials that may not be suitable for GC analysis. nih.govresearchgate.net

Potential impurities in this compound could include:

Starting Materials: Unreacted precursors from the synthesis.

Isomeric Impurities: Such as Methyl 2-chlorothiazole-5-carboxylate or other regioisomers, which may form depending on the synthetic route.

Hydrolysis Product: 5-Chlorothiazole-4-carboxylic acid, resulting from the hydrolysis of the methyl ester.

By-products: Compounds formed from side reactions inherent to the synthetic process used to create the thiazole ring. encyclopedia.pub

The characterization of these impurities is confirmed by synthesizing the suspected compounds and comparing their retention times and spectral data (e.g., mass spectra) with those of the impurities found in the sample. beilstein-journals.org

| Potential Impurity Name | Potential Origin | Primary Characterization Technique | Reference |

|---|---|---|---|

| 5-Chlorothiazole-4-carboxylic acid | Hydrolysis of the ester group | LC-MS | nih.gov |

| Methyl 2-chlorothiazole-4-carboxylate | Isomeric by-product from synthesis | GC-MS, HPLC-UV | |

| Unreacted Thioamides/α-halocarbonyls | Residual starting materials (e.g., in Hantzsch synthesis) | GC-MS, LC-MS | encyclopedia.pubijper.org |

| Methyl thiazole-4-carboxylate | By-product from incomplete chlorination | GC-MS | americanchemicalsuppliers.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can elucidate its structure, stability, and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

An electronic structure analysis would reveal the distribution of electrons within the molecule. A key component of this is the study of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For Methyl 5-chlorothiazole-4-carboxylate, one would expect the HOMO to be localized over the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would likely be distributed over the electron-withdrawing ester group and the carbon-chlorine bond.

Interactive Data Table: Hypothetical Frontier Orbital Energies

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT calculation for this molecule. Note: These values are for illustrative purposes only and are not based on actual experimental or computational data.

| Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Indicates electron-donating capability. |

| LUMO | -1.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 | Suggests moderate chemical reactivity. |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D representation of the total electron density of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, one would anticipate the following features:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would likely be concentrated around the nitrogen and oxygen atoms of the ester group and the sulfur atom of the thiazole ring.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites prone to nucleophilic attack. These would be expected near the hydrogen atoms and the carbon atom of the carbonyl group.

Neutral Potential (Green): Regions with a balanced electrostatic potential.

Reactivity Prediction based on Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO can predict how this compound would interact with other reagents. ambeed.com The locations of these orbitals highlight the most probable sites for chemical reactions.

Nucleophilic Attack: The regions with the highest LUMO density are the most likely sites for a nucleophile to attack. For this molecule, this would likely be the carbon atom of the ester group.

Electrophilic Attack: The areas with the highest HOMO density are the most susceptible to attack by an electrophile. This would likely be the thiazole ring.

Reaction Mechanism Studies

Computational chemistry can also be used to model the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis

For any proposed reaction involving this compound, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. ambeed.com Analyzing the geometry and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics. For example, in a nucleophilic substitution reaction at the ester group, the transition state would involve the incoming nucleophile and the leaving methoxy (B1213986) group partially bonded to the carbonyl carbon.

Molecular Dynamics Simulations (e.g., for conformational analysis)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would provide valuable insights into its conformational flexibility and intermolecular interactions.

Conformational Analysis: The thiazole ring is a rigid structure, but the methyl carboxylate group (-COOCH₃) has rotational freedom around the single bond connecting it to the ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations of the molecule. This information is critical as the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as biological targets.

Interaction Studies: In a biological context, MD simulations can be used to model the interaction of this compound with a specific protein or enzyme. By placing the molecule in a simulated environment with the target protein and water molecules, researchers can observe how it binds, the stability of the complex, and the key amino acid residues involved in the interaction. For instance, studies on other thiazole derivatives have used MD simulations to confirm the stable binding of compounds to target structures, analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) to ensure the stability of the simulated complex. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like thiazole derivatives to calculate various properties. researchgate.netmdpi.comnih.gov Time-Dependent DFT (TD-DFT) is an extension used to study excited states and electronic spectra. acs.org

Key Applications of DFT for Thiazole Derivatives:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. This involves calculating the forces on each atom and minimizing them.

Electronic Properties: DFT calculations can determine key electronic properties, providing insights into the molecule's reactivity and stability. mdpi.com Important parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. mdpi.comacs.org

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Spectroscopic Analysis: DFT can be used to predict vibrational frequencies (like those seen in IR spectroscopy) and NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure. acs.orgnih.gov

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors, which help in understanding the chemical behavior of the molecule. acs.org

TD-DFT for Spectroscopic Predictions: TD-DFT is employed to simulate the electronic absorption spectra (UV-Vis spectra) of molecules. acs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. This is valuable for characterizing new compounds and understanding their photophysical properties.

The table below illustrates the types of data that would be generated from DFT calculations for a thiazole derivative, based on published studies on similar compounds. mdpi.com

| Computational Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies positive, negative, and neutral regions, predicting sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental infrared (IR) and Raman spectra to help confirm the structure. |

While specific data for this compound is not available, the application of these computational methods to analogous structures provides a robust framework for predicting its behavior and properties. researchgate.netmdpi.comacs.org Such studies are fundamental in the fields of drug design and materials science for screening and designing new molecules with desired characteristics. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. nih.gov Traditional synthetic routes for thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste. Future research will likely focus on developing greener and more sustainable methods for the synthesis of Methyl 5-chlorothiazole-4-carboxylate and its analogues.

Key areas of exploration in this domain include:

Microwave-assisted and Ultrasound-mediated Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. nih.govbepls.com

Multi-component Reactions: Designing one-pot, multi-component reactions can streamline the synthesis, reduce the number of intermediate purification steps, and improve atom economy. bepls.com

The adoption of these green chemistry principles will be crucial for the environmentally responsible production of thiazole-based compounds. researchgate.netbohrium.com

Exploration of Novel Reactivity Patterns

Understanding the inherent reactivity of this compound is fundamental to unlocking its full potential as a synthetic intermediate. The presence of multiple reactive sites—the chloro, methyl ester, and the thiazole ring itself—offers a rich playground for chemical transformations.

Future investigations will likely delve into:

Cross-Coupling Reactions: The chlorine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of carbon-based substituents, leading to diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the thiazole ring and the carboxylate group can facilitate the displacement of the chlorine atom by various nucleophiles, providing access to a broad range of 5-substituted thiazole derivatives.

Functionalization of the Thiazole Ring: Exploring methods for the direct C-H functionalization of the thiazole ring at other positions would open up new avenues for creating complex derivatives.

Transformations of the Ester Group: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, and other functional groups, further expanding the chemical space accessible from this starting material.

Expanding the Scope of Derivatization for New Chemical Entities

The thiazole nucleus is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. mdpi.comnih.govnih.govglobalresearchonline.netbohrium.com The derivatization of this compound is a promising strategy for the discovery of new chemical entities with potential therapeutic applications.

Future research in this area will focus on:

Synthesis of Compound Libraries: Utilizing the novel reactivity patterns described above, high-throughput synthesis of diverse libraries of thiazole derivatives can be undertaken for biological screening.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the thiazole ring will allow for the exploration of structure-activity relationships, guiding the design of more potent and selective bioactive molecules. nih.gov

Hybrid Molecule Design: Incorporating the this compound scaffold into hybrid molecules by linking it to other known pharmacophores could lead to compounds with novel or improved biological activities. nih.gov

The versatility of this building block makes it an attractive starting point for medicinal chemistry programs aimed at discovering new drugs for a variety of diseases. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety and control. The application of advanced spectroscopic techniques to the synthesis and derivatization of this compound represents a significant area for future development.

Emerging trends in this area include:

In-situ NMR and FTIR Spectroscopy: These techniques allow for the direct observation of reacting species in the reaction mixture, providing valuable kinetic and mechanistic data. researchgate.netnih.gov

Raman Spectroscopy: This technique can be particularly useful for monitoring reactions in heterogeneous systems and for identifying different polymorphic forms of solid products.

Process Analytical Technology (PAT): The integration of real-time spectroscopic monitoring into chemical processes can enable better control over reaction parameters, leading to improved consistency and product quality.